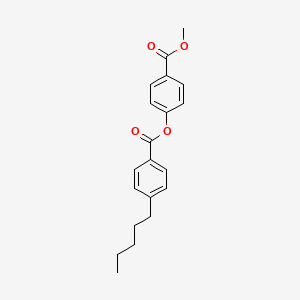![molecular formula C13H15Br B14366207 [Bromo(cyclohexylidene)methyl]benzene CAS No. 92078-71-2](/img/structure/B14366207.png)
[Bromo(cyclohexylidene)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bromo(cyclohexylidene)methyl]benzene is an organic compound characterized by a bromine atom attached to a cyclohexylidene group, which is further connected to a methyl group and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Bromo(cyclohexylidene)methyl]benzene typically involves the bromination of a cyclohexylidene methylbenzene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl3) to enhance the electrophilic substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: [Bromo(cyclohexylidene)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclohexylmethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of cyclohexylidene methylphenol, cyclohexylidene methylamine, etc.
Oxidation: Formation of cyclohexylidene methylbenzoic acid.
Reduction: Formation of cyclohexylmethylbenzene.
Wissenschaftliche Forschungsanwendungen
[Bromo(cyclohexylidene)methyl]benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [Bromo(cyclohexylidene)methyl]benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom acts as an electrophilic center, facilitating nucleophilic substitution reactions. The cyclohexylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
- [Chloro(cyclohexylidene)methyl]benzene
- [Fluoro(cyclohexylidene)methyl]benzene
- [Iodo(cyclohexylidene)methyl]benzene
Comparison: [Bromo(cyclohexylidene)methyl]benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative exhibits intermediate reactivity, making it a versatile compound for various synthetic applications.
Eigenschaften
CAS-Nummer |
92078-71-2 |
|---|---|
Molekularformel |
C13H15Br |
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
[bromo(cyclohexylidene)methyl]benzene |
InChI |
InChI=1S/C13H15Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
SDBJFZCXYDYFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C2=CC=CC=C2)Br)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
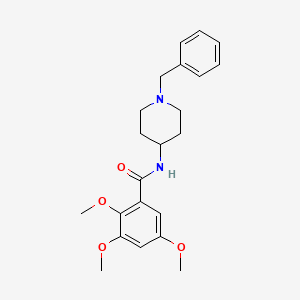
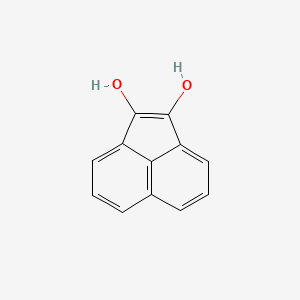
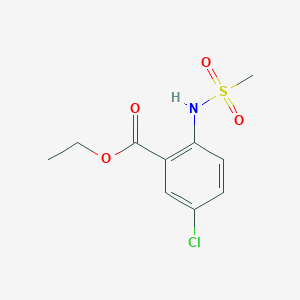
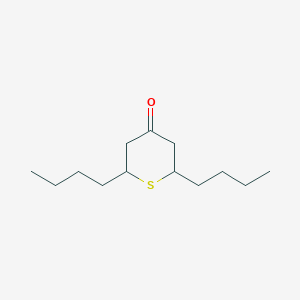

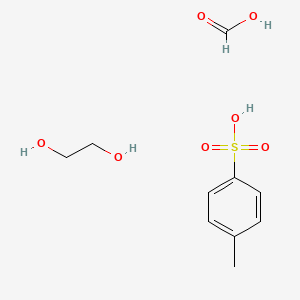
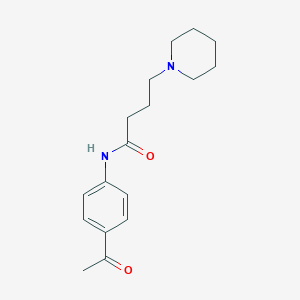
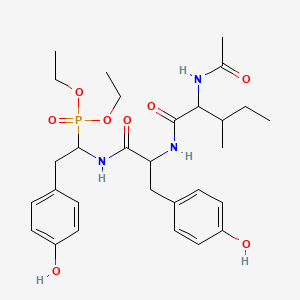
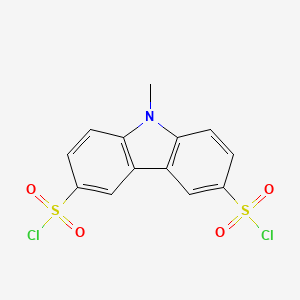
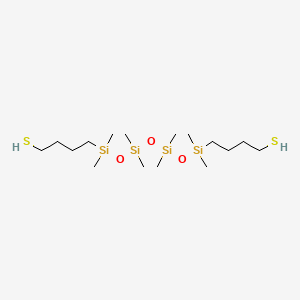
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
